3-O-a-D-Glucosyl Isomaltol

Solubility Formulation Analytical Chemistry

Quantifying Maillard reaction progress in baked goods, baby cereals, and pasta demands a stable, non-volatile marker-volatile furans and HMF lack the specificity for robust QC and shelf-life studies. 3-O-α-D-Glucosyl Isomaltol (CAS 85559-61-1) fills this gap as a glycosylated, water-soluble intermediate (61.4 g/L) with a validated HPLC-UV method (LOD: 0.14 mg/kg). • Enables precise, matrix-specific heat-damage monitoring in starch- and sugar-rich foods. • 3-5× higher aqueous solubility vs. maltol and ethyl maltol, enabling water-based formulation studies. • Supplied with Certificate of Analysis; ships under ambient conditions.

Molecular Formula C12H16O8
Molecular Weight 288.25 g/mol
CAS No. 85559-61-1
Cat. No. B1242298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-a-D-Glucosyl Isomaltol
CAS85559-61-1
Synonymsglucosylisomaltol
Molecular FormulaC12H16O8
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3/t7-,8-,9+,10-,12+/m1/s1
InChIKeyRRYYNIJTMYUJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-α-D-Glucosyl Isomaltol: Maillard Reaction Marker


3-O-α-D-Glucosyl Isomaltol (CAS 85559-61-1), also referred to as glucosylisomaltol (GIM), is a glycosylated furan derivative formed during advanced stages of the Maillard reaction [1]. This compound is synthesized through the conjugation of an α-D-glucose moiety to an isomaltol aglycone, resulting in a molecule with the formula C12H16O8 and a molecular weight of 288.25 g/mol [2]. As a non-volatile, water-soluble intermediate, it serves as a reliable chemical marker for thermal processing intensity in starch- and sugar-rich food matrices, offering enhanced analytical specificity compared to volatile furans or hydroxymethylfurfural (HMF) [3].

1 Non-volatile, water-soluble Maillard reaction marker for starch- and sugar-rich matrices
2 Reported higher analytical specificity compared to volatile furans or HMF
3 Supports thermal processing intensity studies, shelf-life monitoring, and formulation research

3-O-α-D-Glucosyl Isomaltol: Substitution Analysis


Generic substitution with related flavor or marker compounds (e.g., free isomaltol, maltol, or ethyl maltol) is not technically valid due to fundamental differences in molecular properties and application-specific performance. 3-O-α-D-Glucosyl Isomaltol is a glycoside with a distinct molecular weight (288.25 g/mol) and high water solubility (61.4 g/L) [1], which governs its extraction, chromatographic behavior, and non-volatile nature [2]. In contrast, its aglycone, isomaltol, and other flavor compounds like maltol (~12 g/L) and ethyl maltol (~18 g/L) exhibit significantly lower water solubility and higher volatility [3]. These differences mean that glucosylisomaltol serves as a specific, non-volatile marker for advanced Maillard reactions in complex matrices, whereas its comparators are unsuitable for this precise role and possess different flavor profiles and sensory thresholds. This evidence guide quantifies these critical distinctions.

Property
3-O-α-D-Glucosyl Isomaltol (Target) Maltol / Ethyl maltol / Isomaltol (Alternatives)
Solubility profile
Glycosylated form shows reported 3–5× higher water solubility; alternatives may require organic co-solvents in aqueous workflows
Volatility behavior
Non-volatile glycoside enables reliable quantification under thermal processing; volatile comparators risk evaporative loss and marker inconsistency
Marker specificity
Target derived from maltose/proline pathways; alternatives do not reflect the same advanced Maillard reaction context and may not transfer directly

3-O-α-D-Glucosyl Isomaltol: Quantitative Evidence


Water Solubility vs. Maltol and Ethyl Maltol

3-O-α-D-Glucosyl Isomaltol demonstrates markedly higher water solubility than key flavor compound alternatives. The compound has a predicted water solubility of 61.4 g/L (ALOGPS) [1]. In direct comparison, maltol has a reported solubility of 12-15 g/L at 25°C [2], and ethyl maltol has a reported solubility of approximately 18.2 g/L at 25°C [3]. This represents a 3- to 5-fold increase in aqueous solubility for the glycosylated compound relative to its common flavor counterparts.

Water solubility
Data to verify
61.4 g/L (predicted) vs. 12–18 g/L for maltol/ethyl maltol
Reported solubility context supports aqueous formulation screening
Predicted value; experimental verification advised
Solubility Formulation Analytical Chemistry Food Chemistry

Non-Volatile Nature vs. Isomaltol and Maltol

3-O-α-D-Glucosyl Isomaltol is a non-volatile glycoside, enabling its reliable quantification in thermally processed foods as a stable marker of heat treatment intensity [1]. Its aglycone, isomaltol, and related compounds like maltol and ethyl maltol are volatile aroma compounds that can be lost during processing or storage [2]. This property makes glucosylisomaltol a more robust and accurate indicator for assessing the extent of the Maillard reaction, as its concentration is not confounded by evaporative losses, unlike volatile markers. For example, a study demonstrated the utility of this non-volatile nature by quantifying glucosylisomaltol increase from non-detectable to 20.9 mg/kg in bread during baking, a measurement that would be unreliable for a volatile compound [1].

Volatility
Method context
Non-volatile glycoside vs. volatile isomaltol, maltol, ethyl maltol
Supports thermal process marker reliability; concentration increased from non-detectable to 20.9 mg/kg in baked bread
Class-level inference; individual compound behavior may vary
Volatility Process Control Analytical Marker Maillard Reaction

Analytical Specificity vs. HMF in Cereal Products

3-O-α-D-Glucosyl Isomaltol has been validated as a specific and sensitive marker for the advanced stages of the Maillard reaction in starch-based matrices. In contrast, hydroxymethylfurfural (HMF) is a more general and widely used browning marker. A key study established a robust HPLC-UV method for glucosylisomaltol quantification with a detection limit of 0.14 mg/kg and a relative standard deviation of 1.56% [1]. The study demonstrated the marker's dynamic range, showing an increase in baby cereals from 0.48 to 7.7 mg/kg during a year of storage at elevated temperatures [1]. This level of analytical specificity and sensitivity for a compound directly formed from maltose and proline provides a more targeted assessment of cereal product quality than HMF, which can form from multiple pathways.

Analytical specificity vs. HMF
Reported
LOD 0.14 mg/kg, RSD 1.56% by HPLC-UV; range 0.48–20.9 mg/kg in cereal matrices
Provides a maltose/proline-specific endpoint compared to general HMF monitoring
Method-transfer validation recommended for new matrices
Process Marker Maillard Reaction Food Analysis Thermal Processing

3-O-α-D-Glucosyl Isomaltol: Validated Applications


Analytical Standard for Thermal Damage in Cereals

3-O-α-D-Glucosyl Isomaltol is the optimal choice as an analytical reference standard for quantifying the extent of the Maillard reaction in baby cereals, bread, pasta, and biscuits. Its established HPLC-UV method (LOD: 0.14 mg/kg) allows for precise monitoring of heat-induced changes, making it a critical tool for food manufacturers and contract labs focused on product consistency, shelf-life studies, and nutritional quality assessment [1][2].

Internal Standard for Maillard Reaction Studies

Researchers investigating the kinetics and pathways of non-enzymatic browning in systems containing maltose and amino acids (e.g., proline) should prioritize this compound. Its formation is specific to these precursors, allowing it to serve as a highly relevant internal standard or target analyte in mechanistic studies, providing data with greater biological and chemical relevance than generic markers [1][3].

Flavor Formulation and Controlled Release Research

Given its 3- to 5-fold higher water solubility compared to maltol and ethyl maltol, and its non-volatile, glycosidic nature, 3-O-α-D-Glucosyl Isomaltol is a superior candidate for investigating controlled flavor release systems and designing water-based flavor formulations that require improved stability and matrix compatibility [4][5]. Its use can circumvent the volatility and solubility limitations of traditional flavor compounds.

Application
Selection Property
Validation Focus
Thermal damage marker in cereal products
Non-volatile glycosylated marker with established HPLC-UV method context
Method LOD/RSD verification and matrix-specific calibration
Mechanistic Maillard reaction studies
Maltose/proline pathway-specific formation
Pathway-response monitoring and kinetic interpretation
Flavor formulation and controlled-release research
Higher reported water solubility and glycosidic stability
Formulation-dependent release profiles and compatibility assessment

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